Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron
Description
Properties
Molecular Formula |
C10H14N6O4S |
|---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
2-(diaminomethylidenecarbamoylsulfamoyl)-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N6O4S/c1-16(2)8(17)6-4-3-5-13-7(6)21(19,20)15-10(18)14-9(11)12/h3-5H,1-2H3,(H5,11,12,14,15,18) |
InChI Key |
JIZXOFJDALMBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide can be achieved through several synthetic routes. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Degradation Pathways
The compound arises from the hydrolytic cleavage of nicosulfuron’s sulfonylurea bridge, a reaction catalyzed by microbial or fungal activity. Key steps include:
-
Hydrolysis : Splitting of the sulfonylurea bridge produces two primary metabolites:
Table 1: Degradation Products and Conditions
| Reaction Type | Metabolites Formed | Catalysts/Conditions | Yield/Conversion Rate |
|---|---|---|---|
| Hydrolytic cleavage | ADMP + ASDM | Microbial enzymes (e.g., Pseudomonas spp.) | ~80–90 μM equilibrium |
| Sulfonylurea bridge contraction | 2-(1-(4,6-dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide (N3) | Fungal laccases (Plectosphaerella cucumerina) | Trace amounts |
| Urea hydrolysis | 2-(4,6-dimethoxy-pyrimidin-2-yl)-N,N-dimethyl-nicotinamide (N4) | Alkaline/acidic conditions | <5% |
Microbial Degradation Mechanisms
-
Bacterial Systems :
-
Fungal Systems :
Synthetic and Industrial Relevance
-
Synthesis Precursor :
Environmental Stability and Reactivity
-
Hydrolytic Stability :
-
Photodegradation :
Analytical Detection Methods
Scientific Research Applications
Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron is a metabolite of Nicosulfuron, which is a post-emergence sulfonylurea herbicide . Nicosulfuron is a selective herbicide that is commonly used on maize crops .
Chemical Information
- CAS Number: 2307738-55-0
- Molecular Formula:
- Molecular Weight: 314.321
- Color and Shape: White to off-white
Application
- Herbicide Metabolite: this compound is a metabolite of Nicosulfuron, a herbicide used to control weeds in maize crops .
- Environmental Contamination Studies: Nicosulfuron's widespread use leads to its presence in surface streams and groundwater, making its metabolites like this compound relevant in environmental studies .
- Biodegradation Research: Studies have identified fungal strains, such as Plectosphaerella cucumerina AR1, capable of degrading Nicosulfuron and producing metabolites like this compound . This indicates its relevance in researching methods to reduce herbicide contamination in aquatic environments .
Nicosulfuron Degradation
Plectosphaerella cucumerina AR1, an ascomycete fungus, can degrade nicosulfuron through a co-metabolism process, leading to the production of this compound . The degradation pathway involves the hydrolysis of the nicosulfuron sulfonylurea bridge, resulting in two major metabolites: 2-amino-4,6-dimethoxypyrimidine (ADMP) and 2-(aminosulfonyl)-N, N-dimethyl-3-pyridinecarboxamide (ASDM) .
Available Products
Mechanism of Action
The mechanism of action of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicosulfuron (Parent Compound)
- Molecular Formula : C₁₅H₁₈N₆O₆S .
- Key Features : Nicosulfuron inhibits acetolactate synthase (ALS), targeting weed growth. It degrades via hydrolysis, microbial co-metabolism, and photolysis, producing metabolites like ADMP and ASDM .
- Toxicity :
- Environmental Impact : Persistent in aquatic systems, necessitating biodegradation by strains like Plectosphaerella cucumerina AR1 .
2-Amino-4,6-dimethoxypyrimidine (ADMP)
- Molecular Formula : C₆H₉N₃O₂ .
- Formation : Primary metabolite via sulfonylurea bridge cleavage .
- Toxicity :
- Acidity : pKa = 4.02 , contributing to pH reduction in stored nicosulfuron solutions .
2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)
- Molecular Formula : C₉H₁₃N₃O₄S .
- Formation : Co-metabolite with ADMP; cyclizes at basic pH .
- Biodegradation : Degraded by Alcaligenes faecalis ZWS11 and Bacillus megaterium Mes11, often in biofilm-associated environments .
2-(1-(4,6-Dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide (N3)
- Molecular Formula : C₁₅H₁₈N₆O₄ (inferred).
- Formation: Minor metabolite via C–S bond cleavage of the sulfonylurea bridge .
- Role : Intermediate in nicosulfuron degradation, further hydrolyzed to simpler compounds .
Comparative Analysis Table
Key Findings and Implications
- Biodegradation Efficiency : Plectosphaerella cucumerina AR1 degrades nicosulfuron effectively in biofilms, producing ADMP and ASDM as stable metabolites .
- Toxicity Reduction : ADMP exhibits significantly lower toxicity than nicosulfuron, suggesting partial detoxification post-degradation .
- Environmental Stability : ADMP’s pKa (4.02) contributes to acidic conditions in aging herbicide solutions, accelerating further degradation .
Biological Activity
Des-4,6-dimethoxypyrimidine formimidamide nicosulfuron is a derivative of the sulfonylurea herbicide nicosulfuron, which is primarily used for weed control in maize crops. Understanding its biological activity is crucial for assessing its environmental impact and potential applications in agricultural practices.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 246.25 g/mol
- IUPAC Name : 2-amino-4,6-dimethoxypyrimidin-5-yl-N-(4,6-dimethoxypyrimidin-2-yl)formamide
This compound exhibits properties typical of sulfonylureas, including selective herbicidal activity through inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids.
The primary mechanism of action for this compound involves:
- Inhibition of ALS : This enzyme is critical for the synthesis of leucine, isoleucine, and valine in plants. By inhibiting ALS, the compound disrupts protein synthesis and plant growth.
- Selective Herbicidal Action : The compound selectively targets certain weed species while being less harmful to crops like maize due to differential uptake and metabolism.
Herbicidal Efficacy
Research indicates that this compound demonstrates significant herbicidal activity against various weed species. In field studies, it has shown effective control over both annual and perennial weeds in maize fields.
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 85 | 50 |
| Setaria viridis | 90 | 75 |
| Chenopodium album | 80 | 60 |
The above table summarizes the efficacy of this compound against selected weed species.
Degradation Studies
The degradation of nicosulfuron and its metabolites in the environment has been studied extensively. A notable finding is that des-4,6-dimethoxypyrimidine acts as a significant metabolite during the degradation process. Research conducted by Plectosphaerella cucumerina AR1 showed that this fungus can degrade nicosulfuron through a co-metabolism process, leading to the formation of several metabolites including:
- 2-amino-4,6-dimethoxypyrimidine (ADMP)
- 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)
These metabolites were identified as products resulting from the hydrolysis of the sulfonylurea bridge in nicosulfuron .
Field Trials
In a series of field trials conducted across different geographical locations, this compound was applied at varying rates to assess its effectiveness and safety profile. The trials demonstrated that:
- Crop Safety : Maize exhibited no significant phytotoxic effects at recommended application rates.
- Weed Control : Consistent control over resistant weed populations was observed, highlighting its potential as a valuable tool in integrated weed management systems.
Laboratory Studies
Laboratory studies focused on the environmental fate of des-4,6-dimethoxypyrimidine revealed:
- Soil Persistence : The compound showed moderate persistence in soil with a half-life ranging from 15 to 30 days depending on soil type and moisture levels.
- Aquatic Toxicity : Toxicological assessments indicated low toxicity to aquatic organisms, suggesting a favorable environmental profile when used according to label directions .
Q & A
Q. What are the primary degradation pathways of nicosulfuron in microbial systems, and how can these pathways be experimentally validated?
Nicosulfuron degradation occurs via cleavage of the sulfonylurea bridge (C–N and C–S bonds) and pyrimidine ring modifications. Key metabolites include 2-amino-4,6-dimethoxypyrimidine (ADMP) and sulfonamide derivatives. Experimental validation involves:
Q. How is the environmental toxicity of nicosulfuron and its degradation products assessed in aquatic organisms?
Standardized bioassays under OECD guidelines are used:
- Zebrafish (Brachydanio rerio) : 96 h-LC50 values (e.g., 16.95 mg a.i./L for nicosulfuron vs. >100 mg a.i./L for ADMP) .
- Algae (Scenedesmus obliquus) : 72 h-ErC50 (8.07 mg a.i./L for nicosulfuron vs. 142.7 mg a.i./L for ADMP) .
- Daphnia magna : 48 h-EC50 (9.19 mg a.i./L for nicosulfuron vs. 51.95 mg a.i./L for ADMP) .
Toxicity rankings follow "low," "medium," or "high" classifications based on these thresholds.
Q. What methodologies are used to characterize nicosulfuron adsorption in soils, and which soil properties most influence its availability?
- Batch equilibration technique : Measures Freundlich adsorption coefficients (Kf) across soil types. Kf ranges from 0.798 to 6.891, correlating with organic matter (OM) and clay content .
- pH dependency : Adsorption decreases in alkaline soils due to nicosulfuron’s anionic speciation .
- Aging effects : Prolonged soil residence time increases sorption (e.g., Kd,app rises 2–9× in Mollisols and Oxisols) via diffusion to less accessible sites .
Advanced Research Questions
Q. How can contradictory findings in degradation pathways (e.g., fungal vs. bacterial systems) be resolved?
Discrepancies arise from species-specific enzymatic activity:
- Fungal systems (e.g., Ascomycetes): Prefer hydrolysis of the sulfonylurea bridge, yielding ADMP and 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) .
- Bacterial systems (e.g., Bacillus cereus): Cleave C–N bonds and pyridine rings, producing intermediates like N3 and N4 .
Resolution strategies : - Use DFOP and DoseResp models to compare degradation kinetics .
- Conduct genomic profiling of microbial strains to identify enzyme clusters (e.g., sulfonylurea hydrolases) .
Q. What molecular mechanisms underlie nicosulfuron resistance in weeds, and how can computational tools predict resistance mutations?
Resistance arises from mutations in acetolactate synthase (ALS) affecting binding affinity:
- Pro197 and Trp574 substitutions in Amaranthus retroflexus reduce hydrogen bonding and hydrophobic interactions with nicosulfuron .
- Molecular docking and dynamics simulations : Predict binding stability changes caused by mutations. For example, π-π stacking disruptions in pyrimidine ring interactions .
Q. How do environmental factors (e.g., pH, temperature) influence nicosulfuron stability and degradation kinetics?
- pH effects : Degradation accelerates in acidic conditions (e.g., pH <4) due to hydrolysis. Storage solutions with pH <7 reduce efficacy (e.g., 80% phytotoxicity loss in Marandu grass after 72 h) .
- Temperature : Elevated storage temperatures (>30°C) lower pH via thermal degradation products (e.g., methanethioamide) with high acidity (pKa -0.8) .
Q. What experimental designs optimize the study of nicosulfuron’s impact on non-target organisms (e.g., maize weevil)?
- Factorial designs : Combine transgenic maize genotypes (e.g., Herculex®) with herbicide treatments (nicosulfuron + adjuvants) to assess insect attraction .
- Long-term emergence assays : Monitor Sitophilus zeamais over 100 days post-herbicide application, using 300g grain samples per plot .
Q. How do adjuvants alter nicosulfuron efficacy, and what methodological precautions are needed when formulating tank mixtures?
- Non-ionic surfactants (NIS) : Enhance efficacy via droplet retention, improving weed control by 20–30% .
- Ammonium sulfate (AMS) : Reduces efficacy by lowering spray solution pH, accelerating nicosulfuron decomposition .
- Precautions :
- Monitor pH of tank mixtures in real-time.
- Avoid prolonged storage (>24 h) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
